molecular formula C4H2Cl2N4O2 B1338105 3,6-Dichloro-5-nitropyridazin-4-amine CAS No. 28682-68-0

3,6-Dichloro-5-nitropyridazin-4-amine

Cat. No.: B1338105
CAS No.: 28682-68-0
M. Wt: 208.99 g/mol
InChI Key: YFPAFTNZJFLJNW-UHFFFAOYSA-N
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Description

3,6-Dichloro-5-nitropyridazin-4-amine is an organic compound with the molecular formula C4H2Cl2N4O2 and a molecular weight of 208.99 g/mol . This compound is characterized by its white or pale yellow crystalline solid form and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-5-nitropyridazin-4-amine typically involves the nitration of 3,6-dichloropyridazin-4-amine. This process is carried out using a mixture of nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-5-nitropyridazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

Major Products Formed:

Scientific Research Applications

3,6-Dichloro-5-nitropyridazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-5-nitropyridazin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity .

Biological Activity

3,6-Dichloro-5-nitropyridazin-4-amine (C4H2Cl2N4O2) is an organic compound characterized by the presence of two chlorine atoms at the 3 and 6 positions and a nitro group at the 5 position of the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C4H2Cl2N4O2
  • Molecular Weight : 208.99 g/mol
  • Structure : The compound features a pyridazine core with specific substitutions that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of 3,6-dichloropyridazin-4-amine using a mixture of nitric and sulfuric acids. This method allows for controlled introduction of the nitro group while preserving the integrity of the pyridazine structure .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to diverse biological effects including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria through mechanisms that may involve enzyme inhibition or disruption of cellular processes.
  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This property is significant in drug design, particularly for developing inhibitors against pathogenic organisms .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Studies :
    • A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays. The compound's structure was found to enhance its interaction with bacterial cell membranes .
  • Pharmacological Applications :
    • Research indicates that derivatives of this compound could serve as lead compounds in developing new pharmaceuticals targeting infectious diseases. The structural modifications can enhance potency and selectivity against specific pathogens .
  • Toxicological Assessments :
    • Toxicity studies have been conducted to evaluate the safety profile of this compound. These assessments are crucial for determining its viability as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3,6-DichloropyridazineLacks nitro groupLimited antimicrobial properties
5-Nitropyridazin-4-amineContains nitro group but different halogensModerate antimicrobial activity
3,6-DibromopyridazineDifferent halogen substitutionsVaries; some derivatives show promise

This table illustrates how variations in substitution patterns can significantly influence biological activity.

Properties

IUPAC Name

3,6-dichloro-5-nitropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPAFTNZJFLJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512786
Record name 3,6-Dichloro-5-nitropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28682-68-0
Record name 3,6-Dichloro-5-nitropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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